molecular formula C12H20O3 B12605212 Ethyl 6-methyl-3-oxonon-8-enoate CAS No. 918150-73-9

Ethyl 6-methyl-3-oxonon-8-enoate

Cat. No.: B12605212
CAS No.: 918150-73-9
M. Wt: 212.28 g/mol
InChI Key: UAIFFVZLOGSPFQ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-oxonon-8-enoate is an organic compound with the molecular formula C12H20O3. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a carboxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-3-oxonon-8-enoate can be synthesized through several methods. One common approach involves the esterification of 6-methyl-3-oxonon-8-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3-oxonon-8-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-methyl-3-oxonon-8-enoic acid.

    Reduction: 6-methyl-3-hydroxynon-8-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methyl-3-oxonon-8-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-3-oxonon-8-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 6-methyl-3-oxonon-8-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure and the presence of a double bond in the non-8-enoate moiety. This structural difference imparts distinct chemical and physical properties, making it suitable for specialized applications.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

Properties

CAS No.

918150-73-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 6-methyl-3-oxonon-8-enoate

InChI

InChI=1S/C12H20O3/c1-4-6-10(3)7-8-11(13)9-12(14)15-5-2/h4,10H,1,5-9H2,2-3H3

InChI Key

UAIFFVZLOGSPFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCC(C)CC=C

Origin of Product

United States

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